molecular formula C13H19N3O B3345159 N-ethyl-4-(piperazin-1-yl)benzamide CAS No. 1018269-27-6

N-ethyl-4-(piperazin-1-yl)benzamide

Cat. No.: B3345159
CAS No.: 1018269-27-6
M. Wt: 233.31 g/mol
InChI Key: ROBGHJAAQLONAV-UHFFFAOYSA-N
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Description

N-ethyl-4-(piperazin-1-yl)benzamide is a chemical compound that features a benzamide core with an ethyl group and a piperazine ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(piperazin-1-yl)benzamide typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst to improve yield and reaction rate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the benzamide core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide core or the piperazine ring.

Scientific Research Applications

N-ethyl-4-(piperazin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The exact molecular pathways involved are still under investigation, but docking studies suggest that the compound fits well into the active sites of its targets, making it a promising candidate for further development.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperazin-1-yl)phenyl)acetamide
  • N-(4-(piperazin-1-yl)benzyl)benzamide
  • N-(4-(piperazin-1-yl)phenyl)formamide

Uniqueness

N-ethyl-4-(piperazin-1-yl)benzamide is unique due to its specific structural features, such as the ethyl group attached to the benzamide core and the presence of the piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-4-piperazin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-15-13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBGHJAAQLONAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using N-ethyl-4-fluorobenzamide in the general procedure for nucleophilic aromatic substitution reactions with piperazine (Scheme D), the title compound was obtained (77% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.07 Hz, 3 H) 2.25 (br. s., 1 H) 2.76-2.86 (m, 4 H) 3.09-3.18 (m, 4 H) 3.21-3.28 (m, 2 H) 6.90 (m, J=8.84 Hz, 2 H) 7.67-7.75 (m, 2 H) 8.11 (t, J=5.31 Hz, 1 H). ESI-MS: m/z 234.2 (M+H)+. mp=131.3-134.4° C.
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Synthesis routes and methods II

Procedure details

Using N-ethyl-4-fluorobenzamide 281 in the general procedure for nucleophilic aromatic substitution reactions with piperazine, the title compound was obtained as a white solid (77% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.07 Hz, 3H) 2.25 (br. s., 1H) 2.76-2.86 (m, 4H) 3.09-3.18 (m, 4H) 3.21-3.28 (m, 2H) 6.90 (m, J=8.84 Hz, 2H) 7.67-7.75 (m, 2H) 8.11 (t, J=5.31 Hz, 1H). ESI-MS: m/z 234.2 (M+H)+. mp=131.3-134.4° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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